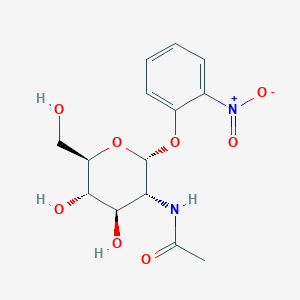

2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

Description

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMQUEGJJUADKD-KSTCHIGDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20906116 |

Source

|

| Record name | 2-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-01-2 |

Source

|

| Record name | 2-Nitrophenyl 2-(acetylamino)-2-deoxy-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrophenyl 2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20906116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside: Properties and Applications in Enzymatic Assays

This guide provides a comprehensive technical overview of 2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside, a chromogenic substrate pivotal for the sensitive detection and kinetic analysis of α-N-acetylglucosaminidase and other related glycosidases. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, mechanistic principles, and practical applications of this valuable tool in biomedical research.

Introduction: The Significance of Chromogenic Substrates in Glycosidase Research

The study of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, is fundamental to understanding a myriad of biological processes, from cellular metabolism to pathogenesis. The dysregulation of these enzymes is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the ability to accurately quantify the activity of specific glycosidases is paramount for both basic research and the development of novel therapeutics.

Chromogenic substrates, such as 2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside (α-NAG-2NP), have emerged as indispensable tools in this endeavor. Their utility lies in a straightforward yet elegant mechanism: enzymatic cleavage of the substrate releases a chromophore, a colored compound, which can be readily quantified using standard spectrophotometry. This allows for a direct and continuous monitoring of enzyme activity, facilitating kinetic studies and high-throughput screening of potential inhibitors.

Core Properties of 2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside

A thorough understanding of the physicochemical properties of α-NAG-2NP is essential for its effective application in experimental settings.

Chemical Structure and Properties

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₈N₂O₈ | [1] |

| Molecular Weight | 342.30 g/mol | [1] |

| CAS Number | 10139-01-2 | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and polar organic solvents | |

| Storage | Store at -20°C for long-term stability |

The Chromogenic Principle

The functionality of α-NAG-2NP as a chromogenic substrate is centered on the enzymatic hydrolysis of the α-glycosidic bond linking the N-acetylglucosamine moiety to the 2-nitrophenyl group. Upon cleavage by a specific glycosidase, such as α-N-acetylglucosaminidase, the colorless substrate yields two products: N-acetylglucosamine and 2-nitrophenol. The released 2-nitrophenol, under alkaline conditions, forms the 2-nitrophenolate ion, which exhibits a distinct yellow color with a maximum absorbance at approximately 400-420 nm. The intensity of this color is directly proportional to the amount of 2-nitrophenol produced, and thus, to the enzymatic activity.

Figure 1: Mechanism of chromogenic detection.

Applications in Biomedical Research

The unique properties of α-NAG-2NP make it a versatile tool for investigating the role of α-N-acetylglucosaminidase and related enzymes in various pathological conditions.

Cancer Research

Aberrant glycosylation is a hallmark of cancer, and the enzymes that regulate this process, including glycosidases, are often dysregulated in tumor cells.[2][3] Increased activity of certain glycosidases can contribute to cancer progression, metastasis, and therapeutic resistance.[4] α-NAG-2NP can be employed to measure the activity of α-N-acetylglucosaminidase in cancer cell lysates and tissues, providing insights into the enzymatic landscape of tumors. This information can be valuable for:

-

Biomarker Discovery: Identifying changes in enzyme activity that correlate with cancer type, stage, or prognosis.

-

Drug Development: Screening for inhibitors of α-N-acetylglucosaminidase that could serve as potential anti-cancer agents.

-

Understanding Disease Mechanisms: Elucidating the role of this enzyme in cancer-related signaling pathways.

Inflammation Research

Inflammation is a complex biological response that involves the coordinated action of various immune cells and signaling molecules. Glycosylation plays a critical role in modulating inflammatory processes, and the activity of glycosidases can influence the function of glycoproteins involved in immune recognition and signaling.[5] The use of α-NAG-2NP in models of inflammation allows for the quantification of α-N-acetylglucosaminidase activity, which can help to:

-

Monitor Inflammatory Responses: Assess changes in enzyme activity as an indicator of inflammatory status.

-

Investigate Therapeutic Interventions: Evaluate the effect of anti-inflammatory drugs on glycosidase activity.

-

Unraveling Inflammatory Pathways: Determine the involvement of α-N-acetylglucosaminidase in specific inflammatory cascades.

Experimental Protocols and Considerations

The successful application of α-NAG-2NP in enzymatic assays requires careful attention to experimental design and execution.

General Assay Protocol for α-N-Acetylglucosaminidase Activity

This protocol provides a general framework for measuring α-N-acetylglucosaminidase activity in biological samples. It is important to optimize the conditions for each specific enzyme and sample type.

Materials:

-

2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside (α-NAG-2NP)

-

Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)

-

Assay Buffer (e.g., 0.1 M citrate buffer, pH 4.5)

-

Stop Solution (e.g., 0.2 M sodium carbonate or 0.2 M glycine-NaOH, pH 10.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator

Procedure:

-

Prepare Reagents:

-

Dissolve α-NAG-2NP in the Assay Buffer to the desired final concentration (e.g., 1-5 mM).

-

Prepare the enzyme sample in the Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

-

Set up the Reaction:

-

In a 96-well microplate, add a specific volume of the enzyme sample to each well.

-

Include appropriate controls:

-

Blank: Assay Buffer without the enzyme to account for non-enzymatic hydrolysis of the substrate.

-

Negative Control: A sample known to have no or very low enzyme activity.

-

Positive Control: A sample with known enzyme activity.

-

-

-

Initiate the Reaction:

-

Add the α-NAG-2NP solution to each well to start the reaction.

-

-

Incubation:

-

Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop the Reaction:

-

Add the Stop Solution to each well to terminate the enzymatic reaction and develop the color of the 2-nitrophenolate ion.

-

-

Measure Absorbance:

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

-

Calculate Enzyme Activity:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the concentration of the released 2-nitrophenol using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 2-nitrophenol at the specific pH of the stop solution, c is the concentration, and l is the path length.

-

Express the enzyme activity in appropriate units (e.g., µmol of product formed per minute per mg of protein).

-

Figure 2: General workflow for an α-N-acetylglucosaminidase assay.

Key Experimental Considerations

-

pH Optimum: The pH of the assay buffer should be optimized for the specific enzyme being studied. Most lysosomal glycosidases have an acidic pH optimum.

-

Substrate Concentration: The concentration of α-NAG-2NP should ideally be at or above the Michaelis constant (Km) of the enzyme to ensure zero-order kinetics with respect to the substrate.

-

Enzyme Concentration and Linearity: It is crucial to determine the range of enzyme concentrations and incubation times for which the reaction rate is linear.

-

Molar Extinction Coefficient: The molar extinction coefficient of 2-nitrophenol is pH-dependent. It is essential to use the correct value for the pH of the final reaction mixture after the addition of the stop solution. For p-nitrophenol, a commonly cited molar extinction coefficient at 400 nm is 18.3 mM⁻¹cm⁻¹.[6][7] While the value for 2-nitrophenol is expected to be similar, it should be empirically determined for the highest accuracy.

-

Comparison with 4'-Nitrophenyl Isomer: The 4'-nitrophenyl isomer (p-nitrophenyl-N-acetyl-α-D-glucosaminide) is also a widely used chromogenic substrate. The choice between the 2'- and 4'-nitro isomers may depend on the specific kinetic properties of the enzyme under investigation.[8][9] While both release a nitrophenol chromophore, differences in their electronic properties can influence their reactivity and interaction with the enzyme's active site. Comparative kinetic studies are recommended to determine the optimal substrate for a particular application.

Advantages and Limitations

Advantages

-

Sensitivity and Simplicity: The assay is sensitive and technically straightforward, requiring standard laboratory equipment.

-

Continuous Monitoring: Allows for the continuous measurement of enzyme activity, which is ideal for kinetic studies.

-

High-Throughput Screening: The microplate format is amenable to high-throughput screening of enzyme inhibitors.

-

Cost-Effective: Compared to fluorogenic or radioisotopic methods, chromogenic assays are often more cost-effective.

Limitations

-

Interference: The presence of colored or turbid components in the sample can interfere with the absorbance measurement. Proper controls are essential to mitigate this issue.

-

pH Dependence: The color development of the 2-nitrophenolate ion is pH-dependent, necessitating the use of a stop solution with a consistent and alkaline pH.

-

Indirect Measurement: The assay measures the appearance of a product rather than the direct modification of a biological substrate, which may not always reflect the enzyme's activity on its natural substrates in a cellular context.

Conclusion

2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside is a powerful and versatile tool for the study of α-N-acetylglucosaminidase and related glycosidases. Its utility as a chromogenic substrate enables sensitive and quantitative measurement of enzyme activity, providing valuable insights into the roles of these enzymes in health and disease. By understanding its core properties and adhering to sound experimental principles, researchers can effectively leverage this compound to advance our knowledge in critical areas of biomedical research, including cancer and inflammation, and to facilitate the discovery of novel therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112084, 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside. Retrieved from [Link]

- Haslund-Gourley, B. S., Aziz, P. V., Heithoff, D. M., Restagno, D., & Mahan, M. J. (2021). Establishment of blood glycosidase activities and their excursions in sepsis. JCI Insight, 6(15), e149176.

- Shibata, H., & Yagi, T. (1996). Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. Clinica Chimica Acta, 251(1), 53-64.

- Corbett, K., Duncan, K., & Frazer, L. (2000). High-throughput microtiter plate-based chromogenic assays for glycosidase inhibitors. Journal of biomolecular screening, 5(3), 185-189.

- Makise, J., Saito, E., Obuchi, M., Kanayama, M., Harakawa, K., & Yoshida, K. (1990).

- Collin, M., & Olsén, A. (2016).

- Horak, E., Hopfer, S. M., & Sunderman, F. W., Jr. (1981). Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity. Clinical chemistry, 27(7), 1180-1185.

- Makise, J., Saito, E., Obuchi, M., Kanayama, M., Ichikawa, K., Harakawa, K., & Yoshida, K. (1988). Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide as substrate. Clinical chemistry, 34(10), 2140-2143.

- Ma, Z., & Vosseller, K. (2014). On a sugar high: Role of O-GlcNAcylation in cancer. Genes & cancer, 5(9-10), 334-343.

- Kitson, T. M. (1996). A comparison of nitrophenyl esters and lactones as substrates of cytosolic aldehyde dehydrogenase. The Biochemical journal, 316(Pt 1), 353-359.

- von Figura, K. (1977). Human alpha-n-acetylglucosaminidase. 2. Activity towards natural substrates and multiple recognition forms. European journal of biochemistry, 80(2), 535-542.

- Usui, T., Hayashi, Y., Nanjo, F., & Ishido, Y. (1987). Enzymatic synthesis of p-nitrophenyl 3(5)-O-beta-N-acetylglucosaminyl-alpha-maltopentaoside by lysozyme; a novel substrate for human amylase assay. Biochimica et biophysica acta, 923(2), 302-309.

- Li, T., & Yi, W. (2021). Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation. Frontiers in chemistry, 9, 699478.

- Mateos-Maces, L., Añorve-Morga, J., & Castañeda-Ovando, A. (2016). Effect of 2-mercaptoethanol on β-glucosidase , inhibited previously using HgCl2 at different concentrations.

- Li, T., & Yi, W. (2021). Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation. Frontiers in Chemistry, 9, 699478.

- Kitson, T. M. (1996). A comparison of nitrophenyl esters and lactones as substrates of cytosolic aldehyde dehydrogenase. Biochemical Journal, 316(1), 353-359.

- Liu, Y., & Li, Y. (2023). Crosstalk between O-GlcNAcylation and ubiquitination: a novel strategy for overcoming cancer therapeutic resistance.

- Macauley, M. S., Bubb, A. K., Martínez-Fleites, C., Davies, G. J., & Vocadlo, D. J. (2012). Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. Journal of Biological Chemistry, 287(19), 15885-15898.

-

Arotec Diagnostics Limited. (n.d.). 3459-18-5, 4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside, CAS. Retrieved from [Link]

- Tian, L., & Chen, X. (2021). Single-Component and Two-Component para-Nitrophenol Monooxygenases: Structural Basis for Their Catalytic Difference. Applied and Environmental Microbiology, 87(22), e01449-21.

- Pinho, S. S., & Reis, C. A. (2015). Targeting Tumor Glycans for Cancer Therapy: Successes, Limitations, and Perspectives. Cancers, 7(4), 2008-2035.

- Sunden, M., Upadhyay, D., Banerjee, R., Sipari, N., Fellman, V., Kallijärvi, J., & Purhonen, J. (2023).

- Seah, R., Siripongvutikorn, S., Wichienchot, S., Usawakesmanee, W., & Pisuchpen, S. (2018). Hydrolysis of colourless p-nitrophenyl-α-d-glucopyranoside to coloured p-nitrophenol by α-glucosidase.

- Margenot, A. J., & Daughtridge, C. J. (2021). Comparison of (a) para‐nitroaniline (pNA)‐ and (b) para‐nitrophenol (pNP)‐based substrates, using the example of glycine aminopeptidase and β‐glucosidase, respectively.

- Alhifthi, A., & Williams, S. J. (2022). A Mechanistic Study on the Non‐enzymatic Hydrolysis of Kdn Glycosides. Chemistry – A European Journal, 28(10), e202104116.

Sources

- 1. High-throughput microtiter plate-based chromogenic assays for glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On a sugar high: Role of O-GlcNAcylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Tumor Glycans for Cancer Therapy: Successes, Limitations, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crosstalk between O-GlcNAcylation and ubiquitination: a novel strategy for overcoming cancer therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishment of blood glycosidase activities and their excursions in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A comparison of nitrophenyl esters and lactones as substrates of cytosolic aldehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Chromogenic Compass: A Technical Guide to 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside for Enzyme Activity Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Tool for Glycosidase Research

2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside, often abbreviated as ONP-α-D-GlcNAc, is a synthetic chromogenic substrate indispensable for the sensitive and quantitative measurement of α-N-acetylglucosaminidase (NAGLU) activity. This colorless glycoside is specifically engineered to release a vibrant yellow product upon enzymatic cleavage, providing a straightforward and reliable method for studying a class of enzymes crucial in various physiological and pathological processes. Its primary application lies in the diagnosis of lysosomal storage disorders, particularly Sanfilippo syndrome type B (Mucopolysaccharidosis IIIB), and it serves as a valuable tool in high-throughput screening for potential therapeutic agents.[1][2][3] This guide offers a comprehensive overview of the core principles, practical applications, and detailed methodologies for utilizing this powerful analytical reagent.

Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of ONP-α-D-GlcNAc is fundamental to its effective application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₄H₁₈N₂O₈ |

| Molecular Weight | 342.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water and DMSO |

| Storage | Store at -20°C for long-term stability |

The Engine of Discovery: Mechanism of Action

The utility of this compound hinges on a specific enzymatic reaction. The enzyme α-N-acetylglucosaminidase (EC 3.2.1.50) catalyzes the hydrolysis of the α-glycosidic bond linking the N-acetylglucosamine sugar moiety to the 2-nitrophenyl group.[4] This cleavage event liberates two products: N-acetyl-D-glucosamine and 2-nitrophenol. While the substrate itself is colorless, the liberated 2-nitrophenol, under alkaline conditions, tautomerizes to its phenolate form, which exhibits a strong absorbance in the visible spectrum, characteristically yellow in color. This color change is the linchpin of the assay, allowing for the direct and quantitative measurement of enzyme activity.

Caption: Enzymatic cleavage of the chromogenic substrate.

Practical Applications in Research and Drug Development

The specific and sensitive nature of the ONP-α-D-GlcNAc assay lends itself to a variety of critical applications in both basic research and clinical settings.

Diagnostic Assay for Sanfilippo Syndrome Type B (MPS IIIB)

Sanfilippo syndrome type B is a devastating lysosomal storage disorder caused by a deficiency in α-N-acetylglucosaminidase activity.[3] This enzymatic defect leads to the accumulation of heparan sulfate, resulting in severe neurodegeneration.[4] The measurement of NAGLU activity in patient samples, such as fibroblasts or leukocytes, using ONP-α-D-GlcNAc is a cornerstone of diagnosis.[1][2] A significantly reduced or absent enzymatic activity is a definitive indicator of the disease.

High-Throughput Screening (HTS) for Drug Discovery

Caption: A typical workflow for high-throughput screening.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the quantitative analysis of α-N-acetylglucosaminidase activity.

Preparation of a 2-Nitrophenol Standard Curve

Accurate quantification of enzyme activity requires a standard curve to correlate absorbance with the concentration of the product, 2-nitrophenol.

Materials:

-

2-Nitrophenol (pNP) stock solution (e.g., 10 mM in a suitable buffer)

-

Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.5)

-

Stop solution (e.g., 0.5 M sodium carbonate)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a series of dilutions of the 2-nitrophenol stock solution in the assay buffer to create standards with concentrations ranging from 0 to 100 µM.

-

Add a defined volume (e.g., 50 µL) of each standard dilution to separate wells of a 96-well plate.

-

Add an equal volume of assay buffer to a well to serve as a blank.

-

Add the stop solution to each well to ensure an alkaline pH for color development.

-

Measure the absorbance of each well at 400-420 nm.[5] The optimal wavelength for the 2-nitrophenolate ion is around 405 nm.[9][10]

-

Subtract the absorbance of the blank from the absorbance of each standard.

-

Plot the corrected absorbance values against the corresponding 2-nitrophenol concentrations to generate a standard curve. The relationship should be linear and can be used to determine the concentration of 2-nitrophenol produced in the enzymatic assay.[11][12]

Enzymatic Assay Protocol

This protocol can be adapted for various sample types, including purified enzyme, cell lysates, or tissue homogenates.

Materials:

-

This compound (ONP-α-D-GlcNAc) substrate solution (e.g., 2 mM in assay buffer)

-

Enzyme sample (purified, or as a lysate/homogenate)

-

Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.5)

-

Stop solution (e.g., 0.5 M sodium carbonate)

-

96-well microplate

-

Incubator or water bath set to 37°C

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare the reaction mixture by adding the assay buffer and the enzyme sample to the wells of a microplate.

-

Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the pre-warmed ONP-α-D-GlcNAc substrate solution to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes). The optimal incubation time will depend on the enzyme concentration and should be within the linear range of the reaction.

-

Terminate the reaction by adding the stop solution to each well. The addition of the basic stop solution will also induce the yellow color development.

-

Measure the absorbance of each well at 400-420 nm.

-

Calculate the concentration of 2-nitrophenol produced using the standard curve.

-

Enzyme activity is typically expressed as the amount of product formed per unit of time per amount of protein (e.g., nmol/h/mg protein).

Data Analysis and Interpretation

The raw absorbance data must be processed to yield meaningful results. The concentration of the product is determined from the linear regression equation of the 2-nitrophenol standard curve.

Enzyme Activity Calculation:

Enzyme Activity (units/mg) = (Concentration of pNP (µM) * Total reaction volume (L)) / (Incubation time (min) * Protein concentration (mg/mL) * Sample volume (L))

One unit of enzyme activity is often defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under specified conditions.

Troubleshooting and Considerations

-

High Background: A high blank reading can be due to spontaneous hydrolysis of the substrate. Ensure the substrate solution is freshly prepared and stored properly.[13]

-

Non-linear Reaction Rate: If the reaction rate is not linear over time, it may indicate substrate depletion or enzyme instability. Optimize the incubation time or enzyme concentration.

-

Interfering Substances: Components in the sample lysate or compound library may interfere with the assay. Always include appropriate controls, such as a sample blank without substrate and a no-enzyme control.

Conclusion: A Versatile Tool for Glycobiology

This compound remains a cornerstone in the study of α-N-acetylglucosaminidase. Its reliability, sensitivity, and adaptability to high-throughput formats ensure its continued relevance in diagnostic applications and the quest for novel therapeutics for devastating genetic disorders like Sanfilippo syndrome. This guide provides the fundamental knowledge and practical protocols for researchers to confidently and effectively employ this valuable chromogenic substrate in their scientific endeavors.

References

-

"VRA-GlcNAc": novel substrate for N-acetyl-beta-D-glucosaminidase applied to assay of this enzyme in urine. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

-

Sanfilippo Syndrome B (MPS IIIB): N-Acetyl-Alpha-Glucosaminidase Enzyme Analysis. (n.d.). Greenwood Genetic Center. Retrieved January 12, 2026, from [Link]

-

Labs 9 and 10. (n.d.). Retrieved January 12, 2026, from [Link]

-

Chromogenic substrates for the assay of β-N-acetyl-glucosaminidase (EC 3.2.1.52). (n.d.). Helier Scientific Ltd. Retrieved January 12, 2026, from [Link]

-

High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. (2010). PMC. Retrieved January 12, 2026, from [Link]

-

Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide as substrate. (1988). PubMed. Retrieved January 12, 2026, from [Link]

-

Can someone help with a method for preparing P-Nitrophenol standard curve? (2016). ResearchGate. Retrieved January 12, 2026, from [Link]

-

4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside, CAS 3459-18-5. (n.d.). Adooq Bioscience. Retrieved January 12, 2026, from [Link]

-

Determination of Reference Values for Alpha-N-Acetylglucosaminidase Activities in Patients with Sanfilippo Type B Disease and Control Population in Colombia. (2020). SciELO. Retrieved January 12, 2026, from [Link]

-

Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. (1993). PubMed. Retrieved January 12, 2026, from [Link]

-

Biochemical diagnosis of Sanfilippo disorder types A and B. (2023). PMC. Retrieved January 12, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Mouse model of Sanfilippo syndrome type B produced by targeted disruption of the gene encoding α-N-acetylglucosaminidase. (1997). PNAS. Retrieved January 12, 2026, from [Link]

-

Case Study of High-Throughput Drug Screening and Remote Data Collection for SARS-CoV-2 Main Protease by Using Serial Femtosecond X-ray Crystallography. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

A Rapid and Sensitive Method for Measuring N-Acetylglucosaminidase Activity in Cultured Cells. (2013). NIH. Retrieved January 12, 2026, from [Link]

-

Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. (2015). NIH. Retrieved January 12, 2026, from [Link]

-

Molecular defects in Sanfilippo syndrome type B (mucopolysaccharidosis IIIB). (2001). PubMed. Retrieved January 12, 2026, from [Link]

-

Discussion 1. Evaluation of P-Nitrophenol Standard Curve. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Discovery of Novel Targets with High Throughput RNA Interference Screening. (n.d.). Bentham Science. Retrieved January 12, 2026, from [Link]

-

High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. (2021). PMC. Retrieved January 12, 2026, from [Link]

Sources

- 1. Sanfilippo Syndrome B (MPS IIIB): N-Acetyl-Alpha-Glucosaminidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]

- 2. Biochemical diagnosis of Sanfilippo disorder types A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular defects in Sanfilippo syndrome type B (mucopolysaccharidosis IIIB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mouse model of Sanfilippo syndrome type B produced by targeted disruption of the gene encoding α-N-acetylglucosaminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Rapid and Sensitive Method for Measuring N-Acetylglucosaminidase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oxfordglobal.com [oxfordglobal.com]

- 8. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3459-18-5, 4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside, CAS: 3459-18-5 [chemsynlab.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. "VRA-GlcNAc": novel substrate for N-acetyl-beta-D-glucosaminidase applied to assay of this enzyme in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Workhorse: A Technical Guide to 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

This guide provides an in-depth technical exploration of 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside, a crucial chromogenic substrate in glycobiology and enzyme kinetics. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the molecule's structure, synthesis, and practical applications, with a focus on the underlying scientific principles that govern its utility.

Introduction: The Significance of a Chromogenic Reporter

In the intricate world of biological research, the ability to visualize and quantify enzymatic activity is paramount. This compound, often abbreviated as ONP-α-GlcNAc, serves as a key tool for this purpose. It is a synthetic glycoside designed to be a specific substrate for enzymes that cleave terminal N-acetyl-α-D-glucosamine residues. Its utility lies in the release of 2-nitrophenol, a yellow-colored compound, upon enzymatic hydrolysis. This color change provides a direct and quantifiable measure of enzyme activity, making it an invaluable reagent in various biochemical assays.

This guide will navigate through the essential technical aspects of ONP-α-GlcNAc, from its fundamental chemical properties to its application in high-throughput screening, providing a comprehensive resource for its effective implementation in the laboratory.

Molecular Structure and Physicochemical Properties

The structure of this compound is fundamental to its function. It consists of an N-acetyl-α-D-glucosamine moiety linked via an α-glycosidic bond to a 2-nitrophenyl group at the anomeric carbon.

Key Structural Features:

-

N-acetyl-α-D-glucosamine: This sugar unit is the recognition element for the target enzymes, such as N-acetyl-α-D-glucosaminidases.

-

α-Glycosidic Bond: The stereochemistry of this linkage dictates the substrate's specificity for α-glycosidases.

-

2-Nitrophenyl Aglycone: This is the chromogenic reporter group. Upon cleavage of the glycosidic bond, 2-nitrophenol is released, which, under alkaline conditions, forms the yellow 2-nitrophenolate ion.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 10139-01-2 | [1] |

| Molecular Formula | C₁₄H₁₈N₂O₈ | |

| Molecular Weight | 342.3 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Storage | Store at -20°C to 4°C, protected from light | [2] |

Synthesis, Purification, and Characterization: A Hypothetical Approach

While specific, detailed industrial synthesis protocols are often proprietary, a plausible laboratory-scale synthesis can be outlined based on established principles of glycosylation chemistry. The following represents a conceptual workflow, emphasizing the rationale behind each step.

Conceptual Synthesis Workflow

The synthesis of this compound would likely involve a glycosylation reaction between a protected N-acetyl-D-glucosamine donor and 2-nitrophenol.

Caption: Conceptual workflow for the synthesis of ONP-α-GlcNAc.

Rationale Behind Experimental Choices

-

Protection: The hydroxyl groups of N-acetyl-D-glucosamine are protected (e.g., by acetylation) to prevent side reactions and to direct the glycosylation to the anomeric carbon.

-

Activation: The anomeric position is activated, often by conversion to a glycosyl halide, to create a good leaving group for the subsequent nucleophilic attack by 2-nitrophenol.

-

Glycosylation: A promoter, such as a silver or mercury salt, is typically used to facilitate the reaction and to influence the stereochemical outcome (α vs. β). The choice of solvent and temperature is also critical for controlling the anomeric selectivity.

-

Deprotection: The protecting groups are removed under mild conditions (e.g., Zemplén deacetylation) to yield the final product.

Purification and Characterization

Purification of the final product is typically achieved through recrystallization or column chromatography. The identity and purity of the synthesized this compound would then be confirmed using a suite of analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and to assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure, including the stereochemistry of the α-glycosidic linkage. The anomeric proton in the α-isomer typically appears as a doublet with a smaller coupling constant (J ≈ 3-4 Hz) compared to the β-isomer (J ≈ 8-9 Hz).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point Analysis: To assess the purity of the crystalline product.

Application in Enzyme Assays: A Step-by-Step Protocol

The primary application of this compound is in the colorimetric assay of N-acetyl-α-D-glucosaminidase activity.

Principle of the Assay

The enzyme catalyzes the hydrolysis of the substrate, releasing 2-nitrophenol. In an alkaline environment, 2-nitrophenol is deprotonated to the 2-nitrophenolate anion, which has a distinct yellow color and a maximum absorbance at approximately 405 nm.[3][4] The rate of formation of this yellow product is directly proportional to the enzyme activity.

Caption: Principle of the colorimetric enzyme assay.

Detailed Protocol for N-acetyl-α-D-glucosaminidase Activity Assay

This protocol is a general guideline and may require optimization for specific enzymes or experimental conditions.

Materials:

-

This compound (Substrate)

-

Enzyme solution (e.g., cell lysate, purified enzyme)

-

Assay Buffer (e.g., 50 mM sodium citrate, pH 4.5)

-

Stop Solution (e.g., 0.2 M sodium carbonate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Substrate Solution: Dissolve the substrate in the assay buffer to a final concentration of 1-5 mM. Gentle warming may be necessary to ensure complete dissolution.

-

Set up the Assay Plate:

-

Blank: Add 50 µL of assay buffer.

-

Negative Control (No Enzyme): Add 50 µL of assay buffer.

-

Test Sample: Add 50 µL of the enzyme solution (appropriately diluted in assay buffer).

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the Reaction: Add 50 µL of the pre-warmed substrate solution to all wells.

-

Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 15-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the Reaction: Add 100 µL of the stop solution to all wells. This will raise the pH, stop the enzymatic reaction, and allow for the development of the yellow color.

-

Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

-

Calculate Enzyme Activity:

-

Subtract the absorbance of the blank from all other readings.

-

Enzyme activity is proportional to the change in absorbance over time. A standard curve using known concentrations of 2-nitrophenol should be prepared to convert absorbance units to the amount of product formed.

-

Applications in Drug Development and High-Throughput Screening

The robust and straightforward nature of the assay using this compound makes it highly suitable for high-throughput screening (HTS) of enzyme inhibitors.[5][6]

HTS Workflow for Inhibitor Screening

Caption: High-throughput screening workflow for enzyme inhibitors.

Field-Proven Insights

Inhibitors of N-acetyl-α-D-glucosaminidases are being investigated for various therapeutic applications, including as anti-inflammatory and anti-cancer agents. The assay provides a primary screening platform to identify "hit" compounds from large chemical libraries that modulate the activity of a target enzyme. Positive hits can then be further characterized for their potency (IC₅₀) and mechanism of inhibition.

Comparative Analysis: Ortho- vs. Para-Nitrophenyl Substrates

While 2'-Nitrophenyl- (ortho) and 4-Nitrophenyl- (para) glycosides are both used as chromogenic substrates, there are subtle differences in their properties that can influence their suitability for specific applications.

| Feature | 2'-Nitrophenyl (ortho) Substrate | 4-Nitrophenyl (para) Substrate |

| Solubility | Generally good in aqueous buffers. | Can sometimes have lower solubility, potentially requiring co-solvents.[7] |

| pKa of Phenol | The pKa of 2-nitrophenol is slightly lower than 4-nitrophenol. | The pKa of 4-nitrophenol is approximately 7.15. |

| Optimal Assay pH | The assay can be performed effectively at slightly acidic to neutral pH, with color development upon alkalinization. | Often requires a final pH > 8 for maximal color development. |

| Molar Extinction Coefficient | The molar absorptivity of 2-nitrophenolate is high, providing good sensitivity. | The molar absorptivity of 4-nitrophenolate is also high and well-characterized. |

The choice between the ortho- and para-isomer may depend on the specific pH optimum of the enzyme being studied and the desired assay conditions.

Conclusion: An Indispensable Tool for Glycobiology

This compound is a testament to the power of chemical design in creating tools that illuminate complex biological processes. Its reliability, specificity, and ease of use have established it as a cornerstone in the study of glycosidases. For researchers and drug development professionals, a thorough understanding of this substrate's properties and applications is essential for generating high-quality, reproducible data and for advancing our understanding of the role of glycosylation in health and disease.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Calbiochem. (n.d.). p-Nitrophenyl-N-acetyl-β-D-glucosaminide - CAS 3459-18-5. Retrieved from [Link]

-

MDPI. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase. Retrieved from [Link]

-

ResearchGate. (2020). Comparison of (a) para-nitroaniline (pNA)- and (b) para-nitrophenol (pNP)-based substrates. Retrieved from [Link]

-

PubMed. (n.d.). Rate assay of N-acetyl-beta-D-hexosaminidase with 4-nitrophenyl N-acetyl-beta-D-glucosaminide as an artificial substrate. Retrieved from [Link]

-

Wikipedia. (n.d.). para-Nitrophenylphosphate. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Accelerating enzyme discovery and engineering with high-throughput screening. Retrieved from [Link]

-

ResearchGate. (n.d.). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. Retrieved from [Link]

Sources

- 1. 10139-01-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3459-18-5, 4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside, CAS: 3459-18-5 [chemsynlab.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Accelerating enzyme discovery and engineering with high-throughput screening - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside (CAS 10139-01-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Chromogenic Substrate

2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside, commonly referred to as ONP-α-D-GlcNAc, is a synthetically produced chromogenic substrate pivotal for the detection and quantification of specific glycosidase activity.[1] Its structure features an N-acetyl-α-D-glucosamine moiety linked to a 2-nitrophenyl group.[2] This linkage is the key to its function; it is specifically designed to be cleaved by enzymes that recognize and hydrolyze terminal N-acetyl-α-D-glucosaminide residues. This guide provides a comprehensive overview of its mechanism, applications, and a detailed protocol for its use in enzymatic assays, empowering researchers to effectively integrate this tool into their workflows.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of ONP-α-D-GlcNAc is essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source |

| CAS Number | 10139-01-2 | |

| Molecular Formula | C₁₄H₁₈N₂O₈ | [2] |

| Molecular Weight | 342.30 g/mol | [2] |

| Synonyms | ONP-α-D-GlcNAc, 2-Nitrophenyl N-acetyl-α-D-glucosaminide, o-Nitrophenyl 2-Acetamido-2-deoxy-α-D-glucopyranoside | [2] |

| Appearance | Typically an off-white to white solid/powder | [3] |

| Storage Temperature | Recommended at -15°C or below for long-term stability |

Principle of Detection: A Visual Indicator of Enzymatic Activity

The utility of 2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside lies in its ability to produce a quantifiable color change upon enzymatic action.[1] In its intact form, the molecule is colorless. However, in the presence of an appropriate enzyme, such as N-acetyl-α-D-glucosaminidase, the glycosidic bond linking the sugar to the 2-nitrophenyl group is hydrolyzed.

This enzymatic cleavage releases two products: N-acetyl-D-glucosamine and 2-nitrophenol (ortho-nitrophenol). The latter is a chromophore that, especially under alkaline conditions, develops a distinct yellow color. The intensity of this yellow color is directly proportional to the amount of 2-nitrophenol released, which in turn correlates with the activity of the enzyme.[4] This change in absorbance can be precisely measured using a spectrophotometer, typically at a wavelength between 400 and 405 nm.[4][5]

Applications in Research and Development

The specificity of ONP-α-D-GlcNAc for enzymes cleaving N-acetyl-α-D-glucosaminide residues makes it a valuable tool in several scientific domains:

-

Enzyme Characterization: It is widely used to determine the kinetic parameters (Km and Vmax) of N-acetyl-α-D-glucosaminidases from various biological sources.

-

Drug Discovery: In high-throughput screening assays, this substrate can be used to identify and characterize inhibitors of target glycosidases, which are implicated in diseases such as cancer and inflammation.

-

Clinical Diagnostics: While the related p-nitrophenyl derivative is more commonly cited for assays in human urine and serum, the principle applies to ONP-α-D-GlcNAc for the development of diagnostic tests for conditions associated with altered glycosidase activity.[3][5]

-

Food Industry: It has been employed to monitor the activity of lysozyme in food products like cheese, where enzymatic activity can impact texture and quality.

-

Microbiology: Chromogenic substrates are fundamental in microbiology for the identification and differentiation of microorganisms based on their enzymatic profiles.[1]

Experimental Protocol: Assay of N-acetyl-α-D-glucosaminidase Activity

This protocol provides a robust, self-validating framework for quantifying N-acetyl-α-D-glucosaminidase activity using ONP-α-D-GlcNAc. The inclusion of appropriate controls is critical for data integrity.

Materials and Reagents

-

2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside (ONP-α-D-GlcNAc)

-

N-acetyl-α-D-glucosaminidase enzyme (positive control)

-

Assay Buffer (e.g., 0.1 M citrate buffer, pH 4.5)

-

Stop Solution (e.g., 0.1 M sodium carbonate or 0.2 M glycine-NaOH, pH 10.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Test samples (e.g., purified enzyme, cell lysates, potential inhibitors)

Workflow Overview

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare the Assay Buffer to the desired pH for optimal enzyme activity.

-

Dissolve ONP-α-D-GlcNAc in Assay Buffer to a final concentration of 5 mM. Gentle warming may be necessary for complete dissolution.

-

Prepare the Stop Solution.

-

-

Plate Setup:

-

Design the 96-well plate layout to include blanks, positive controls, negative controls, and experimental samples.

-

Blank Wells: Add 50 µL of Assay Buffer. These wells will be used to subtract the background absorbance from the substrate itself.

-

Positive Control Wells: Add 25 µL of Assay Buffer and 25 µL of a known concentration of N-acetyl-α-D-glucosaminidase.

-

Test Sample Wells: Add 50 µL of your test sample (diluted in Assay Buffer if necessary).

-

-

Pre-incubation:

-

Pre-incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure all components reach thermal equilibrium.

-

-

Reaction Initiation:

-

To initiate the enzymatic reaction, add 50 µL of the 5 mM ONP-α-D-GlcNAc solution to all wells except the blank wells (to which you should add 50 µL of Assay Buffer). The total volume in each well should now be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C. The incubation time will depend on the enzyme's activity and should be determined empirically to ensure the reaction remains within the linear range. A typical starting point is 15-30 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 100 µL of Stop Solution to each well. The alkaline nature of this solution will denature the enzyme and maximize the color development of the released 2-nitrophenol.

-

-

Absorbance Measurement:

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis and Interpretation

-

Correct for Background: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate Enzyme Activity: The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where A is the corrected absorbance, ε is the molar extinction coefficient of 2-nitrophenol at the specific pH of the final solution, c is the concentration of the product, and l is the path length of the cuvette/well. The enzyme activity is typically expressed in units, where one unit liberates a specific amount of product per unit of time (e.g., µmol/min).

Trustworthiness and Self-Validation

The described protocol incorporates a self-validating system through the use of essential controls:

-

Blank: Corrects for any non-enzymatic degradation of the substrate or background absorbance.

-

Positive Control: Confirms that the enzyme is active and the substrate and buffer system are functioning correctly.

-

Negative Control (No Enzyme): Ensures that no color development occurs in the absence of the enzyme, confirming the specificity of the reaction.

Consistent results from these controls provide confidence in the accuracy and reliability of the data obtained from the experimental samples.

Conclusion

2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside is a highly effective and reliable chromogenic substrate for the specific detection and quantification of N-acetyl-α-D-glucosaminidase activity. Its straightforward mechanism, which translates enzymatic cleavage into a simple colorimetric readout, makes it an invaluable tool for researchers in basic science, drug development, and diagnostics. By following a well-controlled and validated protocol, scientists can generate high-quality, reproducible data to advance their research objectives.

References

- BenchChem. (n.d.). A Comparative Guide to Chromogenic and Fluorogenic Substrates for α-Glucosidase Activity Assays: PNP-α-D.

- Biosynth. (n.d.). 2-Nitrophenyl 2-acetamido-2-deoxy-a-D-glucopyranoside | 10139-01-2.

- DC Fine Chemicals. (2023, June 15). Chromogenic Substrates Overview.

- National Center for Biotechnology Information. (n.d.). 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside. PubChem Compound Summary for CID 112084.

- Merck (MilliporeSigma). (n.d.). p-Nitrophenyl-N-acetyl-β-D-glucosaminide - CAS 3459-18-5 - Calbiochem.

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. This compound | C14H18N2O8 | CID 112084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3459-18-5, 4-Nitrophenyl-2-acetamido-2-deoxy-β-D-glucopyranoside, CAS: 3459-18-5 [chemsynlab.com]

An In-depth Technical Guide to the Stereoselective Synthesis of 2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside

This guide provides a comprehensive, technically detailed framework for the synthesis of 2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside, a crucial chromogenic substrate for the study of α-N-acetylglucosaminidases. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic considerations for achieving high stereoselectivity, and practical, field-proven methodologies.

Introduction and Strategic Overview

2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside (ONP-α-GlcNAc) is an invaluable tool in glycobiology and diagnostics. Its utility lies in its ability to act as a chromogenic substrate for α-N-acetylglucosaminidases (or α-hexosaminidases), enzymes whose dysregulation is implicated in several lysosomal storage diseases and other pathological conditions. Enzymatic cleavage of the glycosidic bond liberates 2-nitrophenol, a yellow-colored compound that can be readily quantified spectrophotometrically, providing a direct measure of enzyme activity.

The primary challenge in the synthesis of ONP-α-GlcNAc is the stereoselective formation of the α-(1,2-cis)-glycosidic linkage. The N-acetyl group at the C-2 position of the glucopyranose ring is a participating group, which, under standard glycosylation conditions like the classical Koenigs-Knorr reaction, directs the formation of the thermodynamically more stable β-(1,2-trans)-anomer through the formation of an intermediate oxazolinium ion. To circumvent this inherent stereochemical bias, a strategic approach employing a non-participating C-2 substituent is required. This guide details a robust two-stage strategy:

-

Stereoselective α-Glycosylation: Utilization of a 2-azido-2-deoxy-D-glucopyranosyl donor. The azido group (N₃) is a non-participating group that does not provide anchimeric assistance, thereby enabling the formation of the desired α-glycosidic bond.

-

Functional Group Interconversion: Subsequent conversion of the azido group to the N-acetyl group to yield the final target molecule.

This methodology provides a reliable pathway to the desired α-anomer with high fidelity.

Mechanistic Principles of Stereocontrol

The stereochemical outcome of a glycosylation reaction is dictated by the nature of the substituent at the C-2 position of the glycosyl donor. Understanding this principle is paramount to the successful synthesis of the target α-glycoside.

The Challenge: Neighboring Group Participation

When a participating group, such as an N-acetyl or O-acetyl group, is present at the C-2 position of a glycosyl donor (e.g., a glycosyl halide), it actively influences the stereochemical outcome of the glycosylation. In a typical Sɴ1-like mechanism, the departure of the anomeric leaving group leads to the formation of an oxocarbenium ion. The adjacent C-2 N-acetyl group can then attack the anomeric center, forming a stable bicyclic oxazolinium ion intermediate. The glycosyl acceptor (in this case, 2-nitrophenol) can then only attack from the face opposite to this bulky intermediate, resulting exclusively in the formation of the 1,2-trans product, which for glucosamine derivatives is the β-anomer.

Caption: Mechanism of neighboring group participation leading to the β-anomer.

The Solution: The Azido Group Strategy

To achieve the desired 1,2-cis (α) stereochemistry, a non-participating group is installed at the C-2 position. The azido group (N₃) is an ideal choice for this purpose. It is relatively small, electronically withdrawing, and does not possess a lone pair of electrons that can readily participate in the stabilization of the anomeric center. Consequently, the glycosylation reaction proceeds through a more classical Sɴ1 or Sɴ2 pathway, where the stereochemical outcome is influenced by other factors such as the anomeric effect, solvent, and reaction conditions, often favoring the formation of the α-glycoside. Following the successful glycosylation, the azido group can be efficiently converted to the desired N-acetyl group.

Caption: Synthesis of the α-anomer using a non-participating azido group.

Experimental Section: A Step-by-Step Protocol

This section provides a detailed, three-part protocol for the synthesis of 2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside.

Part 1: Synthesis of the Glycosyl Donor: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-α-D-glucopyranosyl Bromide

The synthesis begins with the preparation of the key glycosyl donor. A common and effective starting material is 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, which can be synthesized from commercially available precursors.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose | 373.32 | 5.0 g | 13.4 |

| 33% HBr in acetic acid | - | 25 mL | - |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | ~150 mL | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | ~10 g | - |

Procedure:

-

Reaction Setup: Dissolve 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (5.0 g, 13.4 mmol) in anhydrous dichloromethane (25 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube. Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add a solution of 33% hydrogen bromide in acetic acid (25 mL) to the cooled, stirring solution over 15 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, and then at room temperature for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a solvent system of hexane:ethyl acetate (1:1). The starting material will have a different Rf value than the product.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water (100 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash sequentially with ice-cold water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (3 x 50 mL) until the aqueous layer is neutral or slightly basic, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude glycosyl bromide as a pale yellow syrup. This product is typically used in the next step without further purification due to its instability.

Part 2: Koenigs-Knorr Glycosylation with 2-Nitrophenol

This step involves the crucial coupling of the glycosyl donor with the aglycon, 2-nitrophenol, to form the α-glycosidic bond. The use of a silver salt promoter is a hallmark of the Koenigs-Knorr reaction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-α-D-glucopyranosyl bromide | ~412.21 | From previous step | ~13.4 |

| 2-Nitrophenol | 139.11 | 2.24 g | 16.1 |

| Silver(I) carbonate (Ag₂CO₃) | 275.75 | 4.45 g | 16.1 |

| Dichloromethane (DCM), anhydrous | 84.93 | 150 mL | - |

| Celite® | - | ~5 g | - |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stirrer and under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (100 mL), 2-nitrophenol (2.24 g, 16.1 mmol), and silver(I) carbonate (4.45 g, 16.1 mmol).

-

Addition of Donor: Dissolve the crude glycosyl bromide from the previous step in anhydrous dichloromethane (50 mL) and add it dropwise to the stirring suspension at room temperature over 30 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 2:1).

-

Filtration and Concentration: Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and filter through a pad of Celite® to remove the silver salts. Wash the Celite® pad with additional dichloromethane (2 x 25 mL).

-

Work-up: Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the desired α-anomer from the β-anomer and other impurities. The α-anomer is typically less polar and will elute first.

Part 3: Conversion of the Azido Group to the N-Acetyl Group

The final step is the two-step conversion of the 2-azido group to the 2-acetamido group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2'-Nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-glucopyranoside | 452.39 | From previous step | - |

| Palladium on carbon (10% Pd/C) | - | ~10% by weight | - |

| Methanol | 32.04 | 100 mL | - |

| Acetic anhydride | 102.09 | ~2 equivalents | - |

| Pyridine | 79.10 | ~2 equivalents | - |

| Sodium methoxide (NaOMe) in methanol (0.5 M) | 54.02 | Catalytic amount | - |

Procedure:

-

Reduction of the Azide: Dissolve the purified 2'-nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-α-D-glucopyranoside in methanol (100 mL). Add 10% palladium on carbon (catalytic amount, ~10% of the substrate weight). Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-16 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to obtain the crude amino compound.

-

Acetylation: Dissolve the crude amine in a mixture of pyridine and acetic anhydride (1:1 v/v) and stir at room temperature for 4 hours.

-

Work-up and Deprotection: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual pyridine. Dissolve the residue in dry methanol and add a catalytic amount of 0.5 M sodium methoxide in methanol. Stir at room temperature for 2-4 hours until deacetylation is complete (monitored by TLC).

-

Neutralization and Purification: Neutralize the reaction with Amberlite® IR-120 (H⁺) resin, filter, and concentrate the filtrate. Purify the final product by silica gel column chromatography or recrystallization to obtain 2'-Nitrophenyl-2-acetamido-2-deoxy-α-D-glucopyranoside as a white or pale yellow solid.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

Expected Characterization Data:

| Technique | Expected Results

An In-depth Technical Guide to the Solubility of 2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside

Introduction

2'-Nitrophenyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside, also known as o-Nitrophenyl-N-acetyl-α-D-glucosaminide (o-NAG), is a crucial chromogenic substrate in biochemistry and clinical diagnostics. Its primary application lies in the detection and quantification of α-N-acetylglucosaminidase activity, an enzyme implicated in various physiological and pathological processes. The utility of o-NAG in enzymatic assays is fundamentally dependent on its solubility characteristics. A well-defined understanding of its solubility in various solvent systems is paramount for ensuring assay accuracy, reproducibility, and the overall integrity of experimental outcomes.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. We will delve into its physicochemical properties, explore its solubility in aqueous and organic media, dissect the key factors influencing dissolution, and provide validated protocols for both solution preparation and empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals who utilize this substrate and require a deep, practical understanding of its handling and behavior in solution.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for interpreting its solubility behavior. The presence of a polar carbohydrate moiety and a more nonpolar nitrophenyl group gives the molecule an amphipathic character that dictates its interactions with different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₂O₈ | [1] |

| Molecular Weight | 342.30 g/mol | [1] |

| IUPAC Name | N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide | [1] |

| Synonyms | o-Nitrophenyl N-acetyl-α-D-glucosaminide, ONP-α-D-GlcNAc, 2-nitrophenyl N-acetyl-alpha-D-glucosaminide | [2] |

| Physical Form | Typically a solid powder | N/A |

| Storage Temperature | -20°C | [3] |

Solubility Profile: A Comparative Analysis

Direct, quantitative solubility data for the 2'-nitrophenyl (ortho) isomer is not extensively published. However, by examining closely related analogues, particularly the 4'-nitrophenyl (para) isomer, we can establish a scientifically sound and highly informative solubility profile. The difference in the position of the nitro group (ortho vs. para) can influence crystal lattice energy and intramolecular hydrogen bonding, potentially leading to slight variations in solubility, but the overall trends are expected to be similar.

Aqueous and Buffer Solubility

The glucosaminide portion of the molecule, with its multiple hydroxyl groups and acetamido group, is capable of extensive hydrogen bonding with water, rendering the compound water-soluble. Product datasheets for the analogous para-isomer (4'-Nitrophenyl N-acetyl-α-D-glucosaminide) report a solubility of 5 mg/mL in water.[4] The beta-anomer of the para-isomer is also reported to be soluble at 5 mg/mL.[3] For practical use in enzymatic assays, the substrate is typically dissolved in a buffer solution at a specific pH that is optimal for enzyme activity, such as citrate or phosphate buffers.[2]

Organic Solvent Solubility

The nitrophenyl group provides a degree of hydrophobicity, allowing for dissolution in various organic solvents. This is particularly useful for preparing concentrated stock solutions that can be diluted into aqueous assay buffers, minimizing the volume of organic solvent in the final reaction.

Table of Solubility for Analogous Compounds:

| Solvent | 4'-Nitrophenyl-α-GlcNAc (para, alpha) | 4'-Nitrophenyl-β-GlcNAc (para, beta) |

| Water | 5 mg/mL[4] | 5-10 mg/mL[2][3] |

| Methanol | 20 mg/mL[4] | Not specified |

| Dimethylformamide (DMF) | 25 mg/mL[4] | 15 mg/mL[5] |

| Dimethyl sulfoxide (DMSO) | Not specified | 3 mg/mL[5] |

| Warm Ethanol: Acetic Acid (1:1) | 20 mg/mL[4] | Not specified |

This table is compiled from multiple sources and serves as a strong reference for estimating the solubility of the 2'-nitro isomer.

Key Factors Influencing Solubility

The Critical Role of Temperature

As with most solid solutes, the solubility of nitrophenyl glycosides in aqueous solutions is endothermic and thus positively correlated with temperature.[6] For the para-isomer, gentle warming to 37°C or even 60°C is often recommended to facilitate complete dissolution, especially when preparing solutions at higher concentrations.[1][2]

Expert Insight: When preparing aqueous stock solutions, it is advisable to warm the solvent first, then add the solute while stirring. Overheating or prolonged heating should be avoided to prevent potential hydrolysis of the glycosidic bond. Sonication at room temperature is an excellent alternative to heating for aiding dissolution.

The Impact of System pH

The pH of the solvent system can significantly influence the solubility of the substrate, although this is more pronounced for its stability and hydrolysis.[7][8] The molecule does not possess strongly acidic or basic functional groups that would ionize within a typical physiological pH range (pH 4-8). However, at highly acidic or alkaline pH values, the hydroxyl groups on the sugar moiety can be protonated or deprotonated, respectively, altering the molecule's overall charge and its interaction with the solvent.

Causality Explanation: The primary reason pH is critical in protocols is to maintain the optimal ionization state of the enzyme's active site and to ensure the stability of the substrate against spontaneous hydrolysis during the course of the assay.[9] While solubility may not change dramatically between pH 5 and 7, it is a crucial parameter for the validity of the enzymatic measurement itself.

Methodologies for Solution Preparation and Solubility Determination

Workflow for Preparing a Working Substrate Solution

This protocol is designed for preparing a solution for a standard enzymatic assay.

Caption: Workflow for preparing a substrate solution for enzyme assays.

Step-by-Step Protocol:

-

Calculation: Determine the mass of this compound required to achieve the desired molar concentration in a specific volume of buffer (e.g., for a 10 mM stock solution, dissolve 34.23 mg in 10 mL of buffer).

-

Dissolution: Add the weighed solid to the appropriate volume of assay buffer (e.g., 0.1 M citrate buffer, pH 4.5).

-

Mixing: Vortex the solution vigorously. If particulates remain, place the vial in a sonicator water bath for 5-10 minutes.

-

Warming (Optional): If sonication is insufficient, warm the solution in a water bath at 37°C for no more than 5 minutes, with intermittent vortexing.[3]

-

Inspection: Ensure the solution is clear and free of any visible particles before use.

-

Storage: For immediate use, keep the solution on ice. For long-term storage, create single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.

Experimental Determination of Thermodynamic Solubility

This protocol outlines a robust gravimetric method to determine the quantitative solubility of the compound in a specific solvent at a given temperature.

Caption: Workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

System Preparation: Add an excess amount of the solid substrate to a known volume of the solvent of interest (e.g., water, buffer, methanol) in a sealed, airtight vial. An excess is confirmed by the presence of undissolved solid.

-

Equilibration: Place the vial in a shaking incubator set to the desired temperature (e.g., 25°C, 37°C). Agitate for a sufficient time (typically 24-48 hours) to ensure the solution reaches equilibrium.

-

Sedimentation: Cease agitation and allow the vial to remain at the set temperature for at least 24 hours to allow undissolved solids to settle completely.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) into a pre-weighed, dry container.

-

Solvent Evaporation: Remove the solvent completely under a stream of nitrogen or in a vacuum oven at a moderate temperature.

-

Final Weighing: Once the solute is completely dry, weigh the container again.

-

Calculation:

-

Mass of solute = (Final weight) - (Pre-weighed container weight).

-

Volume of solvent = Determined from the weight of the aliquot and the density of the solvent.

-

Solubility = Mass of solute / Volume of solvent.

-

Practical Recommendations and Troubleshooting

-

Trustworthiness of Protocol: Always perform a visual inspection. A true solution should be clear and free of particulates. The presence of a Tyndall effect (light scattering) may indicate a colloidal suspension rather than a true solution.

-

Batch-to-Batch Variability: Minor differences in synthesis and purification can lead to slight variations in solubility between different manufacturing lots. It is prudent to confirm solubility for each new batch, especially for high-concentration stock solutions.

-

Solution Stability: Aqueous solutions, especially at neutral or alkaline pH, may undergo slow hydrolysis over time. For maximum accuracy in enzymatic assays, it is strongly recommended to use freshly prepared solutions or aliquots that have been stored frozen for no more than one month.[1]

-

Insoluble Compound: If the compound fails to dissolve at the desired concentration, consider preparing a more concentrated primary stock in a suitable organic solvent like DMF or DMSO, which can then be serially diluted into the final aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to prevent enzyme inhibition.

Conclusion

While direct quantitative solubility data for this compound remains sparse in the literature, a robust and practical understanding can be achieved through comparative analysis with its closely related isomers. The compound is soluble in water and polar organic solvents, with dissolution being significantly enhanced by moderate heating and sonication. For its application as an enzymatic substrate, careful control of buffer pH and temperature is critical for ensuring both the stability of the compound and the optimal performance of the enzyme. The protocols provided herein offer validated, field-tested methods for reliable solution preparation and accurate solubility determination, empowering researchers to utilize this important biochemical tool with confidence and precision.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

-

Wang, T. et al. (2023). Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. ACS Omega. [Link]

-

Withers, S. G. et al. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. [Link]

Sources